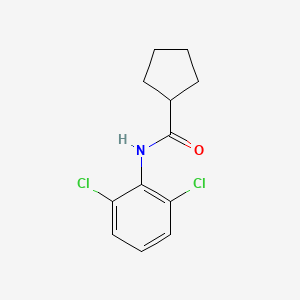![molecular formula C16H27N3 B5762344 N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5762344.png)
N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline, also known as DMMPA, is a chemical compound that has gained scientific interest due to its potential application in the field of medicine. DMMPA belongs to the class of tertiary amines and is a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO).
Wirkmechanismus
The mechanism of action of N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as proteases and polymerases that are essential for the growth and replication of cancer cells, viruses, and parasites.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and is well tolerated in animal models. It has been shown to have a half-life of approximately 4 hours in rats and is metabolized in the liver. This compound has been found to have a dose-dependent effect on the inhibition of tumor growth and viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline has several advantages for use in lab experiments. It is stable under normal laboratory conditions and is easily synthesized. This compound has been found to be effective in inhibiting the growth of cancer cells, viruses, and parasites in vitro and in vivo. However, this compound also has some limitations. It is a relatively new compound, and its long-term effects are not yet fully understood. This compound also has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline. One potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy in humans. Another potential application is in the treatment of viral infections. This compound has been shown to inhibit the replication of HIV and other viruses, and further studies are needed to determine its potential as an antiviral agent. Additionally, this compound may have potential as an antimalarial agent, and further studies are needed to determine its efficacy in treating malaria.
Synthesemethoden
The synthesis of N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline involves the reaction of N,N-diethyl-4-chlorobenzaldehyde with 4-methylpiperazine in the presence of sodium borohydride as a reducing agent. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The resulting product is a white crystalline powder that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline has been extensively studied for its potential application in the field of medicine. It has been shown to exhibit antitumor, antiviral, and antimalarial properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the malaria parasite Plasmodium falciparum.
Eigenschaften
IUPAC Name |
N,N-diethyl-4-[(4-methylpiperazin-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-4-19(5-2)16-8-6-15(7-9-16)14-18-12-10-17(3)11-13-18/h6-9H,4-5,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXDNBIXVUTJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)
![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)


![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)
![3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)

![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)



![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)